molecular formula C10H10ClNO3 B2949988 4-[(3-Chloropropanoyl)amino]benzoic acid CAS No. 19314-11-5

4-[(3-Chloropropanoyl)amino]benzoic acid

Cat. No.: B2949988
CAS No.: 19314-11-5
M. Wt: 227.64
InChI Key: CCFDZEJMPVLHLK-UHFFFAOYSA-N
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Description

4-[(3-Chloropropanoyl)amino]benzoic acid is an organic compound with the molecular formula C10H10ClNO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-chloropropanoyl group attached to an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chloropropanoyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chloropropanoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Reduction Reactions: The carbonyl group in the 3-chloropropanoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran), low temperature

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water), elevated temperature

Major Products Formed

    Substitution: 4-[(3-Substituted-propanoyl)amino]benzoic acid derivatives

    Reduction: 4-[(3-Hydroxypropanoyl)amino]benzoic acid

    Oxidation: 4-[(3-Chloropropanoyl)nitrobenzoic acid

Scientific Research Applications

4-[(3-Chloropropanoyl)amino]benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3-Chloropropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-[(3-Chloropropanoyl)amino]benzoic acid can be compared with other similar compounds, such as:

    4-[(3-Bromopropanoyl)amino]benzoic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    4-[(3-Hydroxypropanoyl)amino]benzoic acid:

    4-[(3-Nitropropanoyl)amino]benzoic acid: Contains a nitro group, which may impart different electronic and steric effects, influencing its reactivity and biological interactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorine atom, which can significantly affect its chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(3-chloropropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFDZEJMPVLHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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